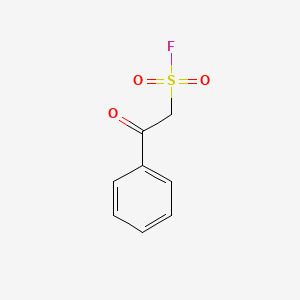

2-Oxo-2-phenylethane-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C8H7FO3S |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

2-oxo-2-phenylethanesulfonyl fluoride |

InChI |

InChI=1S/C8H7FO3S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

KAEYZVCQVYUARX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Fluorosulfonic Acid Anhydride (FSO2-O-SO2F) as Electrophilic +SO2F Source

An alternative to SO2F2 gas is the use of fluorosulfonic acid anhydride as an electrophilic source of the sulfonyl fluoride moiety. This reagent can introduce the sulfonyl fluoride group onto substrates under milder and more scalable conditions. This method performs well with electron-poor substrates but is less effective with electron-rich compounds due to isolation challenges.

One-Pot Two-Step Protocol via Sulfur Dioxide and Electrophilic Fluorination

A complementary and scalable method involves a one-pot, two-step procedure where the alkynide ion is first reacted with sulfur dioxide (SO2) to form a sulfinate intermediate, which is then fluorinated electrophilically using N-fluorobenzenesulfonimide (NFSI). This approach provides good yields and is particularly suitable for electron-rich substrates, balancing the limitations of the previous methods.

Electroreductive Hydroxy Fluorosulfonylation of Alkenes

A novel and mild synthetic strategy involves electroreductive radical hydroxyl fluorosulfonylation of alkenes using sulfuryl chlorofluoride (FSO2Cl) and molecular oxygen under ambient conditions. This method produces β-hydroxy sulfonyl fluorides, which can be further transformed into 2-oxo-2-phenylethane-1-sulfonyl fluoride derivatives. The reaction employs an undivided electrochemical cell with aluminum anode and zinc cathode, using triethylsilane and diboronic acid as additives to optimize yields (up to 96%) and suppress side reactions.

Diversity Oriented Clicking (DOC) Strategy

The sulfonyl fluoride functionalized 2-aminothiazoles and related compounds can be synthesized by reacting sulfonyl fluoride hubs like 2-phenylethyne-1-sulfonyl fluoride with various nitrogen-based dipoles under thermal conditions. This method leverages the reactivity of the sulfonyl fluoride group for rapid assembly of diverse heterocycles, demonstrating the synthetic utility of 2-oxo-2-phenylethane-1-sulfonyl fluoride as a building block.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Substrate Scope | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| SO2F2 Gas Bubbling at Low Temp | SO2F2 gas, THF, -110 °C to -78 °C | Alkynes (e.g., phenylacetylene) | ~37-65% (scale-dependent) | Direct sulfonyl fluoride installation | Low scalability, cryogenic temps |

| Fluorosulfonic Acid Anhydride (FSO2-O-SO2F) | FSO2-O-SO2F, mild conditions | Electron-poor substrates | Good | Scalable, electrophilic +SO2F source | Poor for electron-rich substrates |

| One-Pot Sulfur Dioxide + NFSI | Alkynide ion, SO2, N-fluorobenzenesulfonimide | Electron-rich substrates | Good | Scalable, complementary to FSO2-O-SO2F | Requires two-step procedure |

| Electroreductive Hydroxy Fluorosulfonylation | FSO2Cl, O2, Et3SiH, B2(OH)4, LiClO4, electrochemical cell | Alkenes | Up to 96% | Mild, functional group tolerant | Requires electrochemical setup |

| Diversity Oriented Clicking (DOC) | 2-Phenylethyne-1-sulfonyl fluoride, dipoles | Various heterocycles | 60-99% | Rapid access to diverse scaffolds | Requires specialized dipoles |

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such processes.

Hydrolysis: In the presence of water or aqueous bases, 2-Oxo-2-phenylethane-1-sulfonyl fluoride can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 2-Oxo-2-phenylethane-1-sulfonyl fluoride.

Solvents: Polar aprotic solvents like DMF, acetonitrile, and dichloromethane are often used to facilitate reactions.

Catalysts: In some cases, catalysts such as tertiary amines or phase-transfer catalysts can be employed to enhance reaction rates.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-Oxo-2-phenylethane-1-sulfonyl fluoride has several applications in scientific research:

Organic Synthesis: It is used as a reagent for introducing sulfonyl fluoride groups into organic molecules, which can be further transformed into various functional groups.

Medicinal Chemistry: The compound and its derivatives are investigated for their potential as enzyme inhibitors, particularly targeting serine proteases and other enzymes with nucleophilic active sites.

Chemical Biology: It is used in the development of chemical probes for studying biological systems, including the labeling and modification of proteins.

Materials Science: The compound is explored for its potential in the synthesis of novel materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-Oxo-2-phenylethane-1-sulfonyl fluoride exerts its effects is primarily through the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, making it reactive towards nucleophiles such as amino acids in proteins. This reactivity allows it to modify enzymes and other biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Oxo-2-phenylethane-1-sulfonyl fluoride with two closely related compounds:

*Inferred data based on structural analysis.

†Calculated from atomic masses.

Reactivity and Stability

- Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl chlorides (e.g., 2-phenylethane-1-sulfonyl chloride) are highly reactive toward nucleophiles (e.g., amines, alcohols) but prone to hydrolysis. Sulfonyl fluorides, by contrast, exhibit slower hydrolysis rates and greater stability, making them preferred for applications requiring prolonged shelf life or controlled reactivity .

- Sulfonyl Fluoride vs. Sulfonamide: The sulfonamide derivative (2-Oxo-2-phenylethane-1-sulfonamide) lacks electrophilic reactivity at sulfur, instead acting as a hydrogen-bond donor/acceptor. This makes sulfonamides suitable for non-covalent interactions in drug design (e.g., sulfa drugs), whereas sulfonyl fluorides covalently modify target proteins .

Electronic and Steric Effects of the Oxo Group

The ketone group at the 2-position introduces an electron-withdrawing effect, increasing the electrophilicity of the sulfonyl fluoride. This may enhance its reactivity toward nucleophilic residues (e.g., serine or cysteine in enzymes) compared to non-oxo analogs. However, steric hindrance from the phenyl group could moderate this effect.

Comparison with Distantly Related Fluorinated Compounds

The phosphonofluoridates in (e.g., O-1-Ethylheptyl ethylphosphonofluoridate, C₁₁H₂₄FO₂P) share a fluorine-leaving group but differ in core structure (phosphorus vs. sulfur). Phosphonofluoridates are typically associated with neurotoxic activity (e.g., nerve agents), whereas sulfonyl fluorides are leveraged in medicinal chemistry for targeted covalent inhibition. This highlights the critical role of the central atom in dictating biological and chemical behavior .

Q & A

What are the optimal synthetic routes for preparing 2-Oxo-2-phenylethane-1-sulfonyl fluoride, and how do reaction conditions influence yield and purity?

Basic Research Focus

A common method involves the fluorination of sulfonyl chloride precursors (e.g., 2-oxo-2-phenylethane-1-sulfonyl chloride) using fluoride sources like KF or NaF in anhydrous solvents such as acetonitrile or DMF . Key parameters include:

- Temperature : Reactions typically proceed at 40–60°C to balance reactivity and decomposition risks.

- Solvent polarity : Polar aprotic solvents enhance fluoride ion nucleophilicity, improving conversion rates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product. Yield optimization requires monitoring chloride-to-fluoride exchange efficiency via NMR or LC-MS .

How does the sulfonyl fluoride group in this compound enable selective covalent modification of biomolecules, and what analytical methods validate these interactions?

Advanced Research Focus

The sulfonyl fluoride acts as an electrophilic warhead, forming stable covalent bonds with nucleophilic residues (e.g., serine, lysine) in enzymes or proteins. Methodological validation includes:

- Kinetic assays : Measure reaction rates with model peptides using HPLC or mass spectrometry to assess selectivity.

- X-ray crystallography : Resolve binding modes in enzyme active sites (e.g., proteases or esterases) .

- Competitive labeling : Co-incubate with alternative electrophiles (e.g., sulfonyl chlorides) to confirm specificity. Contradictions in reactivity profiles may arise due to steric hindrance or solvent accessibility differences .

What stability challenges arise when handling 2-Oxo-2-phenylethane-1-sulfonyl fluoride under varying pH and temperature conditions?

Basic Research Focus

The compound is moisture-sensitive, with hydrolysis rates increasing under alkaline conditions (pH > 8). Stability protocols include:

- Storage : Anhydrous environments (-20°C, desiccated) to prevent decomposition.

- In situ monitoring : Use IR spectroscopy (S=O and S-F stretches at 1350 cm⁻¹ and 750 cm⁻¹) to detect hydrolysis byproducts .

- Buffered systems : For aqueous experiments, maintain pH < 7 using phosphate or acetate buffers to minimize degradation .

How can researchers resolve contradictions in reported reactivity of this compound toward aromatic versus aliphatic amines?

Advanced Research Focus

Discrepancies in nucleophilic substitution outcomes (e.g., sulfonamide vs. sulfonate formation) often stem from:

- Electronic effects : Electron-deficient aromatic amines (e.g., nitro-substituted) react faster due to enhanced nucleophilicity.

- Steric factors : Bulky aliphatic amines (e.g., tert-butylamine) show reduced reactivity, favoring side reactions like elimination.

- Catalytic additives : Use of DMAP or Hünig’s base can accelerate reactions with less nucleophilic substrates. Comparative kinetic studies under standardized conditions (solvent, temperature) are critical to reconcile conflicting data .

What strategies mitigate toxicity risks during in vitro biological studies involving this compound?

Basic Research Focus

Safety protocols align with sulfonyl fluoride handling guidelines:

- PPE : Nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- First aid : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .

- Waste disposal : Neutralize residual compound with aqueous NaOH before disposal.

How does 2-Oxo-2-phenylethane-1-sulfonyl fluoride compare to other sulfonyl fluorides (e.g., bicyclo[2.2.2]octane derivatives) in click chemistry applications?

Advanced Research Focus

Comparative studies highlight:

- Reactivity : The phenyl group enhances electrophilicity compared to aliphatic sulfonyl fluorides, enabling faster SuFEx (Sulfur-Fluoride Exchange) reactions .

- Steric tunability : Bicyclo derivatives offer constrained geometries for selective labeling in crowded environments (e.g., cell membranes) .

- Applications : Phenyl-substituted variants are preferred for protein surface labeling, while bicyclo derivatives excel in membrane-penetrant probes.

What computational methods predict the regioselectivity of reactions involving this compound?

Advanced Research Focus

Density Functional Theory (DFT) simulations model:

- Transition states : Identify energy barriers for nucleophilic attack at sulfur vs. adjacent carbonyl groups.

- Solvent effects : COSMO-RS calculations predict solvation impacts on reactivity .

- Electrostatic potential maps : Highlight electrophilic "hotspots" on the molecule to guide synthetic design .

How can researchers address discrepancies in biological activity data across cell lines or in vivo models?

Advanced Research Focus

Contradictions may arise from:

- Metabolic stability : Hepatic clearance rates vary between models; use LC-MS to quantify intact compound levels.

- Off-target effects : Employ CRISPR screens or proteomics to identify non-covalent interactions.

- Dosing regimens : Adjust concentrations based on pharmacokinetic profiling (e.g., plasma half-life) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.